molecular formula C8H14 B146475 Cyclooctene CAS No. 931-88-4

Cyclooctene

Cat. No. B146475
CAS RN: 931-88-4
M. Wt: 110.2 g/mol
InChI Key: URYYVOIYTNXXBN-UPHRSURJSA-N
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Description

Cyclooctene is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is an eight-membered ring olefin, which can exist in different isomeric forms, with trans-cyclooctene being particularly notable for its stability and reactivity in bioorthogonal labeling .

Synthesis Analysis

The synthesis of cyclooctene derivatives has been explored through various methods. A photochemical synthesis approach has been developed to produce functionalized trans-cyclooctene derivatives, utilizing metal complexation with silver to selectively retain the trans-isomer while recycling the cis-isomer back into the reaction. This method has been shown to be scalable and provides access to a range of functionalized derivatives . Additionally, the synthesis of cyclooct-1-en-5-yne, a highly reactive hydrocarbon, has been achieved through the oxidation of cyclooct-5-ene-1,2-dihydrazone, demonstrating the compound's structural and conformational characteristics .

Molecular Structure Analysis

The molecular structure of cyclooctene and its derivatives has been a subject of interest. For instance, the crystal structure of a planar and stable derivative of 13,14-didehydrotribenzo[a,c,e]cyclooctene has been determined, revealing discrete molecules with normal van der Waals contacts and a perpendicular arrangement . The conformational space of cyclooctene itself has been computationally explored, identifying four different conformations that contribute to its high epoxidation selectivity .

Chemical Reactions Analysis

Cyclooctene undergoes various chemical reactions, including epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin. This reaction proceeds via the formation of an iron(III) hydroperoxide species, leading to the exclusive production of cyclooctene oxide . The compound has also been used in bioorthogonal labeling, reacting with s-tetrazines at a very fast rate, which is beneficial for applications in chemical biology and nuclear medicine . Furthermore, reactions involving cyclooctyne with carbon monoxide on divalent molybdenum and tungsten have been studied, resulting in the formation of complexes with interesting structural features .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclooctene are closely related to its molecular structure and reactivity. The compound's conformational flexibility and the presence of strained bonds contribute to its reactivity, as seen in the epoxidation reactions and the formation of cyclopentadienone complexes . The effects of central metals and substituents on the reactivity of metalloporphyrins in the catalytic epoxidation of cyclooctene with oxygen have also been investigated, providing insights into the reaction mechanisms and kinetics .

Scientific Research Applications

  • Bioorthogonal Labeling : Cyclooctene, particularly trans-cyclooctene, is notable for its use in bioorthogonal labeling. It reacts rapidly with s-tetrazines, enabling its application in chemical biology and nuclear medicine (Selvaraj & Fox, 2013).

  • Structural Unique Compounds : Research spanning almost four decades has focused on eight-membered ring compounds, including cyclooctene. These compounds are intriguing for their planar or tub-shaped conformations, as well as their intrinsic properties and potential applications (Han, Li, & Wong, 2015).

  • Photochemical Synthesis : Cyclooctene can be synthesized using a flow photoisomerization method. This approach is particularly useful for creating functionalized trans-cyclooctenes, which are important in bioorthogonal chemistry (Darko, Boyd, & Fox, 2018).

  • Polymer Synthesis : Multisubstituted cyclooctenes have been used as monomers in ring-opening metathesis polymerization, leading to the creation of polymers with controlled molecular weights (Zhang, Matta, & Hillmyer, 2012).

  • Catalytic Applications : Trans-cyclooctenes have been employed as efficient catalysts in halolactonizations, including bromolactonizations and iodolactonizations. The trans-cyclooctene framework is crucial for excellent catalytic performance (Einaru et al., 2018).

  • Epoxidation Studies : Cyclooctene has been extensively studied for its epoxidation reactions. For instance, the mechanism and kinetics of cyclooctene epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin were elucidated to understand the formation of cyclooctene oxide (Stephenson & Bell, 2005).

Safety And Hazards

Cyclooctene should be handled with care due to its potential health impacts . Its Material Safety Data Sheet (MSDS) indicates that it is flammable and may be harmful if inhaled or swallowed, causing irritation to the skin and eyes . Therefore, when working with cyclooctene, it’s necessary to take appropriate safety precautions such as wearing protective clothing and eyewear, ensuring proper ventilation, and avoiding sources of ignition .

Future Directions

Cyclooctene finds diverse applications in a variety of industries. Its major use lies in the field of polymer science, particularly in the synthesis of polymers and copolymers . In addition, the Z-alkene in cyclooctene can be inverted into an E-alkene to increase the RSE (the RSE of trans-alkene cyclooctene is 16.7 kcal mol –1 (ref. 21)) and enable living polymerization .

properties

IUPAC Name

cyclooctene
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InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C=C\CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
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Related CAS

25267-51-0, 28603-38-5
Record name Cyclooctene, homopolymer
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Record name Cyclooctene, (1Z)-, homopolymer
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DSSTOX Substance ID

DTXSID20883615
Record name Cyclooctene, (1Z)-
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Molecular Weight

110.20 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Cyclooctene, (1Z)-
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Record name cis-Cyclooctene
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Vapor Pressure

4.5 [mmHg]
Record name Cyclooctene
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Product Name

Cyclooctene

CAS RN

931-87-3, 931-88-4
Record name cis-Cyclooctene
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Record name Cyclooctene, (Z)-
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Record name CYCLOOCTENE
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Record name CYCLOOCTENE, (Z)-
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Synthesis routes and methods I

Procedure details

Procedure for the fluorination of alcohols in various solvents (examples 62-67): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (344 mg, 1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in the solvent (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 24 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctene
Reactant of Route 2
Cyclooctene
Reactant of Route 3
Cyclooctene
Reactant of Route 4
Cyclooctene
Reactant of Route 5
Cyclooctene
Reactant of Route 6
Cyclooctene

Citations

For This Compound
31,000
Citations
R Walker, RM Conrad, RH Grubbs - Macromolecules, 2009 - ACS Publications
The living ring-opening metathesis polymerization (ROMP) of trans-cyclooctene (tCO) was investigated. ROMP of tCO in the presence of PPh 3 in THF leads to the formation of narrowly …
Number of citations: 141 pubs.acs.org
R Selvaraj, JM Fox - Current opinion in chemical biology, 2013 - Elsevier
… Discussed herein is the development and advancement of trans-cyclooctene as a tool for … in bioorthogonal labeling, trans-cyclooctene enables fastest reactivity at low concentration with …
Number of citations: 241 www.sciencedirect.com
MT Taylor, ML Blackman, O Dmitrenko… - Journal of the American …, 2011 - ACS Publications
… -cyclooctene ligation with excellent rates. After we described the use of trans-cyclooctene for … Yet, the use of trans-cyclooctene derivatives is necessary for fast rates of reactivity. Recently…
Number of citations: 373 pubs.acs.org
A Darko, S Wallace, O Dmitrenko, MM Machovina… - Chemical …, 2014 - pubs.rsc.org
… -strained dioxolane-fused trans-cyclooctene (d-TCO) derivatives that display … cyclooctene. d-TCO derivatives display rates within an order of magnitude of these fastest trans-cyclooctene …
Number of citations: 247 pubs.rsc.org
E Vedejs, KAJ Snoble, PL Fuchs - The Journal of Organic …, 1973 - ACS Publications
… deoxygenation of several cyclooctene and cycloheptene oxides. … Cyclooctene oxide reacts slowly with LDP at room … as 2:1 trans: cfs-cyclooctene. Loss of stereochemistry under protic …
Number of citations: 108 pubs.acs.org
R Rossin, SM Van Den Bosch, W Ten Hoeve… - Bioconjugate …, 2013 - ACS Publications
… 5 M –1 s –1 ) via the trans-cyclooctene, approaching the speed of biological interactions, … cyclooctene tag is probably deactivated through isomerization to the unreactive cis-cyclooctene …
Number of citations: 282 pubs.acs.org
AC Cope, CR Ganellin, HW Johnson… - Journal of the …, 1963 - ACS Publications
Resolution of ZraŦs-cyclooctene has been accomplished through platinum complexes containingoptically active-methylbenzylamine. Separate fractionalcrystallizations of< raŧí-dichloro-(…
Number of citations: 182 pubs.acs.org
MK Leong, VS Mastryukov, JE Boggs - Journal of molecular structure, 1998 - Elsevier
… To the best of our knowledge, trans-cyclooctene … [29] in which the dipole moment of trans-cyclooctene was found to be 0.8 D, which is 0.4 D larger than that in cis-cyclooctene. …
Number of citations: 63 www.sciencedirect.com
U Neuenschwander, I Hermans - The Journal of Organic …, 2011 - ACS Publications
… Surprisingly, the conformations of cyclooctene have not yet … cyclooctene has a nondescript, flexible conformation. In this contribution, we aim for a full structural analysis of cyclooctene …
Number of citations: 61 pubs.acs.org
M Bornand, S Torker, P Chen - Organometallics, 2007 - ACS Publications
… 2 ( CHPh) and 2 polymerized cyclooctene, albeit more slowly … of cyclooctene, even when dissolved in neat cyclooctene for … and cyclooctene as the mole ratio of cyclooctene to …
Number of citations: 116 pubs.acs.org

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